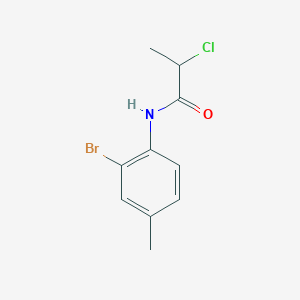

N-(2-bromo-4-methylphenyl)-2-chloropropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

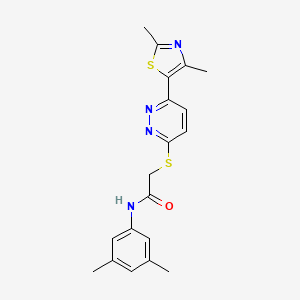

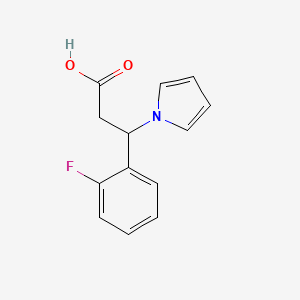

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, specific information about the molecular structure of “N-(2-bromo-4-methylphenyl)-2-chloropropanamide” is not available in the sources retrieved .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the sources retrieved .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, specific information about the physical and chemical properties of “this compound” is not available in the sources retrieved .Scientific Research Applications

Synthesis and Biocidal Activity

N-(2-bromo-4-methylphenyl)-2-chloropropanamide, synthesized from 2-methylbenzenamine, is known for its notable microbiocidal activity, particularly in coatings. The synthesis process involves chloroacetylization and bromination, leading to an overall yield of 57.3%. This compound has been shown to exhibit significant efficacy as a fungicide, offering a promising avenue for applications in protective coatings and potentially in agriculture (Ren Yu-hong & Oai Joint, 2002).

Antimicrobial Properties

Research has demonstrated that derivatives of this compound, specifically a series of 2-chloro(bromo, thiocyanato)-1-aryl-2-methyl-3-chloropropanes, possess antimicrobial properties. Among these, specific compounds like 2-chloro-1-phenyl-2-methyl-3-chloropropane and 2-bromo-1-p-methylphenyl-(1-p-methoxyphenyl)-2-methyl-3-chloropropane have shown effective antimicrobial activity (P. M. Gorbovoi et al., 2008).

Potential in Pharmaceutical Chemistry

The research into similar compounds, such as N-substitutedphenyl-2-pyrazolylnicotinamides synthesized from related materials, indicates significant insecticidal and fungicidal activities. This suggests the potential for derivatives of this compound in pharmaceutical chemistry and pest control (Jun‐Yan Shang et al., 2019).

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. It’s important to handle all chemicals with care and use appropriate safety measures. Specific safety and hazard information for “N-(2-bromo-4-methylphenyl)-2-chloropropanamide” is not available in the sources retrieved .

properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-chloropropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c1-6-3-4-9(8(11)5-6)13-10(14)7(2)12/h3-5,7H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJFYXYWZOBDMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(C)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2384321.png)

![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide](/img/structure/B2384324.png)

![2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2384327.png)

![[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2384329.png)

![4-allyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2384335.png)